4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride
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Overview
Description
4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperazine ring at the 5-position. This compound is often used in pharmaceutical research due to its potential biological activities, including antimicrobial and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the following steps:
Cyclization Reaction: The cyclization of 1,2-diamine derivatives with sulfonium salts can be employed to form the piperazine ring.
Aza-Michael Addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of the piperazine ring.
Deprotection and Cyclization: Deprotection of the intermediate compounds followed by selective intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine: Exhibits significant 5-HT7 receptor affinity.
Piribedil: A piperazine derivative used as a dopamine agonist.
Uniqueness
4-Methyl-5-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine and pyrimidine derivatives .
Properties
Molecular Formula |
C9H16Cl2N4 |
---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
4-methyl-5-piperazin-1-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-9(6-11-7-12-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |
InChI Key |
KLXIVEGRQFBOLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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